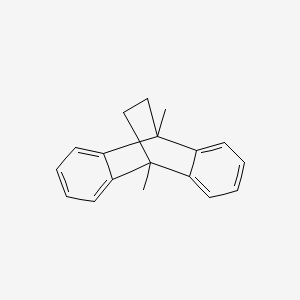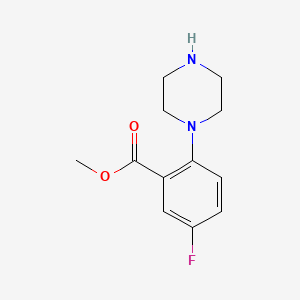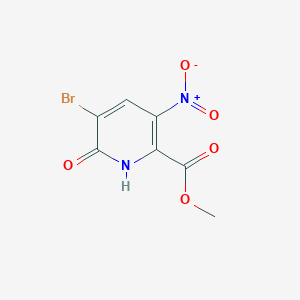
Methyl 5-Bromo-3-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-Bromo-3-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate is a heterocyclic compound with the molecular formula C7H6BrNO3. It is known for its unique structure, which includes a bromine atom, a nitro group, and a carboxylate ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-Bromo-3-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate typically involves the reaction of 5-nitropyridine-3-carboxylic acid with bromine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as acetic acid, and a catalyst, such as sulfuric acid. The reaction mixture is heated to a specific temperature to facilitate the bromination process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent yield and purity of the compound. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-Bromo-3-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The carboxylate ester can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions, and strong acids or bases for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted pyridines, and carboxylic acids.
Aplicaciones Científicas De Investigación
Methyl 5-Bromo-3-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 5-Bromo-3-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine and nitro groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxylate: Similar structure but lacks the nitro group.
Methyl 5-Nitro-6-oxo-1,6-dihydropyridine-2-carboxylate: Similar structure but lacks the bromine atom.
Methyl 5-Bromo-3-nitro-1,6-dihydropyridine-2-carboxylate: Similar structure but lacks the oxo group.
Uniqueness
Methyl 5-Bromo-3-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate is unique due to the presence of both bromine and nitro groups, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H5BrN2O5 |
|---|---|
Peso molecular |
277.03 g/mol |
Nombre IUPAC |
methyl 5-bromo-3-nitro-6-oxo-1H-pyridine-2-carboxylate |
InChI |
InChI=1S/C7H5BrN2O5/c1-15-7(12)5-4(10(13)14)2-3(8)6(11)9-5/h2H,1H3,(H,9,11) |
Clave InChI |
UIXRDUGFSLDBFO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=C(C(=O)N1)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


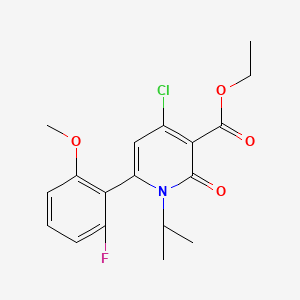

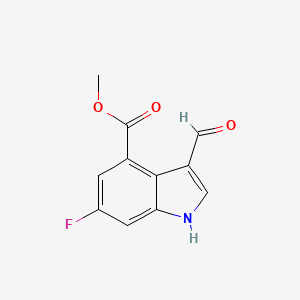

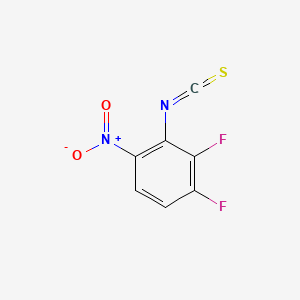
![(7H-Pyrrolo[2,3-d]pyrimidin-7-yl)methyl Pivalate](/img/structure/B13698425.png)
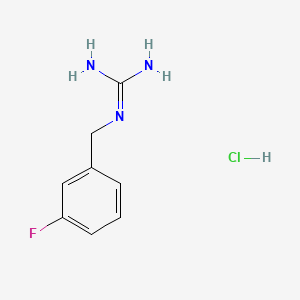
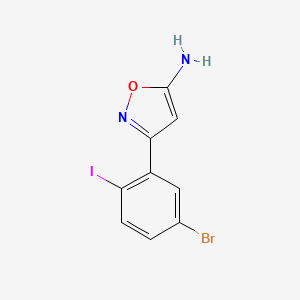
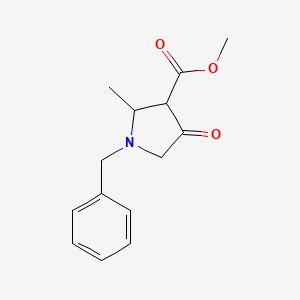
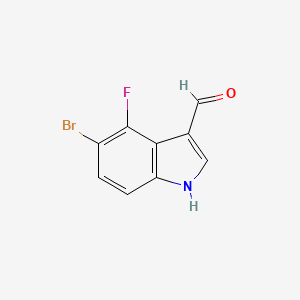
![2-Thioxobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13698455.png)
![4-[4-(2-Fluoroethyl)-1-piperazinyl]-2-methoxyaniline](/img/structure/B13698457.png)
